molecular formula C3H9ClN2S B2766949 2-Aminopropanethioamide hydrochloride CAS No. 111013-72-0

2-Aminopropanethioamide hydrochloride

Cat. No.: B2766949
CAS No.: 111013-72-0
M. Wt: 140.63
InChI Key: KFQAOLNEINBLRX-UHFFFAOYSA-N
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Description

2-Aminopropanethioamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2S and a molecular weight of 140.64 g/mol . It is a hydrochloride salt form of 2-aminopropanethioamide, which is characterized by the presence of an amino group and a thioamide group attached to a propane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Aminopropanethioamide hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopropanenitrile with hydrogen sulfide in the presence of a suitable catalyst to form 2-aminopropanethioamide. This intermediate is then treated with hydrochloric acid to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Aminopropanethioamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminopropanethioamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopropanethioamide hydrochloride involves its interaction with specific molecular targets. The amino and thioamide groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery .

Comparison with Similar Compounds

2-Aminopropanethioamide hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in various applications.

Properties

IUPAC Name

2-aminopropanethioamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQAOLNEINBLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111013-72-0
Record name 2-aminopropanethioamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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